3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one
Overview
Description
3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one is a chemical compound with the molecular formula C10H10O2 .
Synthesis Analysis
The synthesis of a similar compound, 3-(2-methoxyphenyl)-isoxazole-carvone (MIC), has been reported. It was synthesized from ®-Carvone and O-methoxy-benzaldoxime, via a [3+2] cycloaddition reaction . The newly obtained mono-isoxazole has been fully characterized by HRMS and NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
In a study, 3-(2-methoxyphenyl)-isoxazole-carvone (MIC) was found to have an inhibition performance reaching up to 94% at 1.34 mM. The polarization curves demonstrate that the investigated molecule acts as a mixed type inhibitor with a cathodic predominance .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. The compound has a molecular weight of 162.1852 .
Scientific Research Applications
Crystal Structures of Nitro-α-Methoxy-Trans-Chalcones : Bolte, Schütz, and Bader (1996) studied the crystal structures of two nitro-α-methoxy-trans-chalcones, including one closely related to "3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one". These structures help understand the molecular conformation and interactions of similar compounds (Bolte, Schütz, & Bader, 1996).
Validation of a Rapid and Sensitive Liquid Chromatography Method : Shinde et al. (2021) developed and validated a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of a tri-methoxy derivative of "this compound" in API form. This method is crucial for quality control in pharmaceutical applications (Shinde, Patil, Thorave, & Malkhede, 2021).
Synthesis, Crystal Structure, and Theoretical Investigations : Anam et al. (2017) synthesized and characterized a chalcone derivative, focusing on its crystal structure and theoretical investigations. Such studies are essential for understanding the chemical behavior and potential applications of these compounds (Anam et al., 2017).
Study of Refractive Indices : Chavan and Gop (2016) conducted a study on the refractive indices of a fluorophenyl derivative of "this compound", providing insights into its optical properties. This information is valuable for applications in materials science and optics (Chavan & Gop, 2016).
Antibacterial Activity : Deghady et al. (2021) investigated a hydroxyphenyl derivative of "this compound" for its chemical reactivity and antibacterial activity. They used quantum chemical parameters and molecular docking studies, suggesting its potential in pharmaceutical applications (Deghady, Hussein, Alhamzani, & Mera, 2021).
Synthesis and Antioxidant Activity : Azizah, Hanapi, and Adi (2015) synthesized "3-(4-hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one" and evaluated its antioxidant potential. Such studies are critical for developing new antioxidants (Azizah, Hanapi, & Adi, 2015).
Antimicrobial Activities of Chalcone Derivatives : Balaji et al. (2016) explored the antimicrobial activities of various substituted "3-phenylprop-2-en-1-one" compounds, including those derived from this compound. This research is vital for developing new antimicrobial agents (Balaji et al., 2016).
Properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h2-12H,1H3/b12-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTRSTWJBWJEFR-VAWYXSNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314096 | |
Record name | trans-2-Methoxychalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201314096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22965-99-7 | |
Record name | trans-2-Methoxychalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22965-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC170286 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170286 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-2-Methoxychalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201314096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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